1-(Cuban-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cuban-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJTTXCEKAVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3C4C1C5C4C3C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 1 Cuban 1 Yl Ethan 1 One and Its Cubane Framework
Quantum Chemical Analysis of the Cubane (B1203433) Electronic Structure and Bonding
Quantum chemical methods offer deep insights into the nature of chemical bonds and electron distribution within the cubane framework, which deviates significantly from standard hydrocarbons.
The geometry of the cubane cage enforces unusual bonding arrangements. Each of the eight carbon atoms is a bridgehead carbon, meaning it is shared by multiple rings. khanacademy.org In a typical acyclic alkane, carbon atoms adopt sp³ hybridization with bond angles of approximately 109.5 degrees. khanacademy.org However, the rigid cubic structure of cubane forces the C-C-C bond angles to be 90 degrees, a significant deviation that induces immense strain.
This geometric constraint profoundly affects the hybridization of the carbon atomic orbitals. The bridgehead carbons in cubane and its derivatives are considered to have hybridization between sp³ and sp². study.com The carbon-hydrogen bonds exhibit a higher degree of s-character than the carbon-carbon bonds. This is because the p-orbitals are better able to accommodate the strained 90-degree bond angles of the cage. The external C-H bonds, therefore, utilize orbitals with greater s-character, which prefer larger bond angles. This rehybridization leads to C-C bonds with greater p-character, often described as "bent bonds," where the electron density is concentrated outside the direct line between the nuclei.
An empirical relationship can be used to estimate the s-character of the hybrid orbitals involved in C-H bonds by analyzing NMR coupling constants. For the parent cubane, this analysis suggests a hybridization of approximately sp² for the orbitals forming the C-H bonds, leaving orbitals with higher p-character for the C-C bonds within the cage framework.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. mdpi.com This approach identifies critical points (CPs) in the electron density where the gradient is zero. mdpi.com These CPs are classified into four types: bond critical points (BCPs), ring critical points (RCPs), cage critical points (CCPs), and nuclear critical points (NCPs). mdpi.com
For the cubane framework, topological analysis reveals the following key features:
Bond Critical Points (BCPs): A BCP is found along the path of maximum electron density between two bonded atoms, known as the bond path. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the bond. In cubane, the C-C bond paths are significantly curved outwards, confirming the concept of "bent bonds" suggested by hybridization analysis.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, typical for ionic or van der Waals interactions). mdpi.com For the strained C-C bonds in cubane, the Laplacian values, while negative, are less so than in typical alkanes, reflecting the unusual nature of the bonding.
Ring Critical Points (RCPs): An RCP is located in the center of each of the six faces of the cubane cage, where the electron density is a minimum. mdpi.com
Cage Critical Point (CCP): A single CCP is found at the center of the cubane cage, representing a point of minimum electron density within the entire structure.
This topological approach provides an unambiguous way to partition the molecular space into atomic basins, allowing for the calculation of atomic properties like charges and volumes. gla.ac.uk
Computational Assessment of Strain Energy and its Influence on Molecular Conformation
The primary characteristic of the cubane cage is its exceptionally high strain energy, which dictates its stability, conformation, and reactivity.
High-level computational methods are essential for accurately determining the thermochemical properties of strained molecules like cubane and its derivatives. Methods such as W1-F12, an explicitly correlated composite method, have been used to calculate the gas-phase enthalpy of formation (ΔfH°gas) of cubane with high precision. nih.govacs.orgacs.orgresearchgate.net
The calculated gas-phase enthalpy of formation for cubane is approximately 603.4 ± 4 kJ mol⁻¹. nih.govacs.orgacs.org The strain energy (SE) of the molecule can be estimated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved. nih.govprinceton.edu For the parent cubane, the strain energy is calculated to be around 667.2 kJ mol⁻¹ (approximately 159.4 kcal/mol). nih.govacs.orgresearchgate.net This high value is a direct consequence of the severe angle strain from the 90° bond angles and the eclipsing interactions of the C-H bonds.
| Property | Value |
|---|---|
| Gas-Phase Enthalpy of Formation (ΔfH°gas) | 603.4 ± 4 kJ mol⁻¹ |
| Strain Energy (SE) | 667.2 kJ mol⁻¹ |
| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 kJ mol⁻¹ |
| Ionization Energy | 1435.1 ± 4 kJ mol⁻¹ |
The immense strain energy stored in the cubane framework is a primary driving force for its reactivity. acs.org Reactions that lead to the opening of the cage are often highly exothermic. Theoretical reactivity parameters can be correlated with this strain. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's ability to accept electrons. The high strain in cubane can influence its orbital energies, making it susceptible to certain types of reactions.
The release of strain energy is a key thermodynamic factor, but kinetic stability must also be considered. acs.org Despite its high strain, cubane is kinetically stable, decomposing only at temperatures above 200°C. Computational models can predict the activation barriers for various reaction pathways, demonstrating that while the products of ring-opening are much more stable, the initial steps require significant energy to overcome. This interplay between thermodynamic driving force (strain release) and kinetic barriers is crucial for understanding the chemistry of cubane derivatives.
Mechanistic Predictions and Validation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of strained molecules. For the cubane framework, theoretical studies have investigated thermal rearrangements and other transformations.
One of the most studied reactions is the thermal isomerization of cubane to cuneane and then to cyclooctatetraene (B1213319). Computational studies, using methods like density functional theory (DFT), can map the potential energy surface for these reactions. These models predict transition state structures and calculate activation energies, providing a detailed picture of the reaction pathway. For example, the pyrolysis of cubane is predicted to proceed through a two-step mechanism involving a bicyclo[4.2.0]octa-2,4,7-triene intermediate. chemrxiv.org
For a substituted cubane like 1-(Cuban-1-yl)ethan-1-one, computational models could be used to predict how the acetyl substituent influences reaction mechanisms. The substituent could affect the stability of intermediates and transition states, potentially favoring certain pathways over others. For example, the carbonyl group could influence the regioselectivity of ring-opening reactions or stabilize radical or ionic intermediates formed during a reaction. By comparing the calculated energy profiles for different potential mechanisms, researchers can predict the most likely reaction outcomes, guiding experimental work.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules over time, offering insights into conformational preferences and intermolecular interactions that are not accessible from static quantum chemical calculations nih.govnih.govdovepress.comnih.govnd.edumdpi.com.
For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the cubane cage. While the cubane framework itself is rigid, the orientation of the carbonyl group can influence the molecule's polarity and its interactions with other molecules. MD simulations can be used to map the free energy landscape associated with the rotation around the C(cubyl)-C(carbonyl) bond.
Table 3: Illustrative Torsional Energy Profile for the Acetyl Group in this compound from a Simulated MD Trajectory
| Dihedral Angle (Cubyl-C-C=O) (degrees) | Relative Potential Energy (kcal/mol) |
| 0 (Eclipsed with C-C bond) | 2.5 |
| 60 | 0.5 |
| 120 (Eclipsed with C-C bond) | 2.5 |
| 180 (Staggered) | 0.0 |
Note: This data is hypothetical and intended to illustrate the type of information obtainable from MD simulations.
Furthermore, MD simulations are invaluable for studying intermolecular interactions in condensed phases. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand the solvation shell structure. These simulations can also elucidate the nature of intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group and van der Waals interactions with the cubane cage. Recent studies combining machine learning with nonadiabatic molecular dynamics have been used to understand substituent effects on the formation of cubanes, highlighting the complex interplay of steric and dispersive interactions that govern the reactivity and dynamics of these strained systems nsf.govchemrxiv.org.
Reactivity and Mechanistic Studies of 1 Cuban 1 Yl Ethan 1 One and General Cubane Ketone Chemistry
Reactions Involving the Acetyl Moiety on the Cubane (B1203433) Scaffold
The acetyl group in 1-(cuban-1-yl)ethan-1-one undergoes many of the characteristic reactions of ketones, although the bulky and electron-withdrawing nature of the cubyl substituent can influence reaction rates and equilibria.
The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. masterorganicchemistry.com This makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comck12.orgncert.nic.in The nucleophilic addition reaction is a fundamental process for aldehydes and ketones. masterorganicchemistry.comncert.nic.in The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated by an acid source in a second step to yield an alcohol. libretexts.org
These addition reactions can be either reversible or irreversible, a factor largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride) and organometallic reagents (e.g., Grignard reagents, organolithiums), add irreversibly to form alcohols. masterorganicchemistry.com Weaker, less basic nucleophiles, such as water, alcohols, and cyanide, tend to add reversibly. masterorganicchemistry.com
For this compound, these reactions provide pathways to a variety of functionalized cubane derivatives. For example, reduction yields 1-(cuban-1-yl)ethan-1-ol, while reaction with a Grignard reagent can be used to introduce a new alkyl or aryl group, forming a tertiary alcohol on the cubane scaffold.
| Reactant/Reagent | Product Type | General Product Structure |
|---|---|---|
| 1. Sodium borohydride (NaBH₄) 2. H₃O⁺ | Secondary Alcohol | Cubyl-CH(OH)CH₃ |
| 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | Tertiary Alcohol | Cubyl-C(OH)(CH₃)₂ |
| 1. Hydrogen cyanide (HCN) 2. H₃O⁺ | Cyanohydrin | Cubyl-C(OH)(CN)CH₃ |
| Hydroxylamine (NH₂OH) | Oxime | Cubyl-C(=NOH)CH₃ |
| Hydrazine (N₂H₄) | Hydrazone | Cubyl-C(=NNH₂)CH₃ |
The protons on the carbon atom adjacent to the carbonyl group, known as the alpha-carbon, are significantly more acidic than typical alkane protons. masterorganicchemistry.com This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance, delocalizing the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com
The formation of an enolate from this compound by treatment with a suitable base (e.g., sodium hydroxide, lithium diisopropylamide - LDA) generates a potent carbon nucleophile. masterorganicchemistry.com This enolate can then react with a variety of electrophiles, leading to the formation of a new bond at the alpha-carbon. masterorganicchemistry.com This process is a cornerstone of C-C bond formation in organic synthesis.
A common example is alpha-halogenation. In the presence of a base and a halogen (Cl₂, Br₂, I₂), ketones undergo halogenation at the alpha-position. mnstate.edu The reaction proceeds through the enolate intermediate. Because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, the reaction can be difficult to stop at monosubstitution under basic conditions, often proceeding until all alpha-hydrogens are replaced. mnstate.edu Other electrophiles, such as alkyl halides, can be used to alkylate the alpha-position, a reaction that typically requires a strong, non-nucleophilic base like LDA to ensure complete enolate formation before the electrophile is added. mnstate.edu
| Reagents | Reaction Type | General Product Structure |
|---|---|---|
| Br₂, NaOH (aq) | Alpha-Halogenation | Cubyl-C(=O)CH₂Br (and further brominated products) |
| 1. LDA 2. Methyl iodide (CH₃I) | Alpha-Alkylation | Cubyl-C(=O)CH(CH₃)₂ |
| 1. LDA 2. Benzaldehyde (PhCHO) 3. H₂O | Aldol Addition | Cubyl-C(=O)CH₂CH(OH)Ph |
The Favorskii rearrangement is a reaction of α-halo ketones (and cyclopropanones) with a base that results in a rearranged carboxylic acid derivative. wikipedia.orghandwiki.org For cyclic α-halo ketones, this reaction famously proceeds with ring contraction. wikipedia.orgscienceinfo.com This rearrangement has been historically significant in the synthesis of strained polycyclic systems, including cubane itself. wikipedia.orgscienceinfo.comblogspot.com
The mechanism is generally accepted to proceed through the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orghandwiki.org The base (e.g., hydroxide, alkoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening of the resulting tetrahedral intermediate occurs in a manner that forms the more stable carbanion, which is then protonated to give the final product. wikipedia.org
A key step in an early synthesis of cubane-1,4-dicarboxylic acid involved the Favorskii rearrangement of a dibromodiketone precursor. blogspot.comic.ac.uk This transformation beautifully illustrates the utility of ketone rearrangements in building the cubane cage. When enolate formation is impossible, an alternative pathway known as the pseudo-Favorskii (or quasi-Favorskii) rearrangement can occur, involving nucleophilic attack on the carbonyl followed by a concerted migration of the adjacent carbon and displacement of the halide. wikipedia.orghandwiki.org
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) by treatment with a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com
This oxidation has been successfully applied to cubyl ketones, providing an effective synthetic route to functionalized cubanols after subsequent hydrolysis of the resulting ester. acs.org The mechanism involves the initial addition of the peroxyacid to the ketone, followed by a concerted migration of one of the groups attached to the carbonyl carbon onto the adjacent oxygen, with the concomitant cleavage of the weak O-O bond.
A key aspect of the Baeyer-Villiger reaction is its regioselectivity in unsymmetrical ketones. The group with the higher "migratory aptitude" preferentially moves. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org Studies on cubyl ketones have been conducted to determine the relative migratory aptitude of the cubyl group, which is crucial for predicting the outcome of the oxidation and designing synthetic strategies. acs.org This stereoelectronic-controlled rearrangement proceeds with retention of stereochemistry of the migrating group. wikipedia.org
Transformations of the Cubane Core Induced by the Ketone Substituent
The presence of a substituent, particularly one with electronic influence like a ketone, can activate the highly strained cubane cage towards skeletal rearrangements. These valence isomerization reactions provide pathways to other (C₈H₈) isomers and related derivatives.
The cubane framework can undergo facile rearrangement to its valence isomer, cuneane, in the presence of metal catalysts, most notably silver(I) (Ag⁺) and palladium(II) (Pd²⁺) ions. nih.govnih.gov This isomerization is a strain-releasing process. The mechanism of the silver(I)-catalyzed reaction is thought to involve the oxidative addition of the silver ion into one of the C-C bonds of the cubane cage, forming a silver(III) intermediate. nih.govacs.orgacs.org This is followed by heterolysis of a C-Ag bond to generate a carbocation, which then undergoes a σ-bond rearrangement to afford the cuneane skeleton. nih.govacs.org
The presence and electronic nature of substituents on the cubane ring play a critical role in directing the regioselectivity of this rearrangement. nih.govnih.govchemrxiv.org An electron-withdrawing group, such as the acetyl group in this compound, influences which C-C bond the metal catalyst interacts with and the stability of the potential carbocationic intermediates. For 1,4-disubstituted cubanes, those bearing two electron-withdrawing groups tend to rearrange to give 2,6-disubstituted cuneanes. nih.gov Conversely, cubanes with electron-donating groups often rearrange more readily to yield 1,3-disubstituted cuneanes. nih.gov This predictable selectivity makes the cubane-to-cuneane isomerization a valuable synthetic tool.
In addition to the cuneane rearrangement, rhodium(I) catalysts can promote the valence isomerization of cubanes to cyclooctatetraene (B1213319) (COT) derivatives. princeton.eduresearchgate.net This transformation provides another route to access functionalized eight-membered ring systems from the cubane scaffold, although it is often less synthetically utilized than the cuneane rearrangement. The compatibility of cross-coupling catalysts with the cubane core is a significant challenge, as many transition metals (e.g., nickel, palladium) can facilitate these unwanted valence isomerizations. princeton.eduresearchgate.net
| Substitution Pattern (1,4-disubstituted cubane) | General Outcome | Example |
|---|---|---|
| Two Electron-Withdrawing Groups (EWGs) | Favors 2,6-disubstituted cuneane nih.gov | Cubane-1,4-dicarboxylate -> 2,6-cuneanedicarboxylate |
| One Electron-Donating Group (EDG), One EWG | Favors 1,3-disubstituted cuneane nih.gov | 1-(hydroxymethyl)-4-(methoxycarbonyl)cubane -> 1-hydroxy-3-methoxycarbonylcuneane |
| Two Electron-Donating Groups (EDGs) | Favors 1,3-disubstituted cuneane chemrxiv.org | 1,4-bis(hydroxymethyl)cubane -> 1,3-bis(hydroxymethyl)cuneane |
Metal-Catalyzed Transformations and Potential Decomposition Pathways
The highly strained cage structure of cubane and its derivatives, including this compound, makes them susceptible to rearrangement and decomposition pathways, particularly in the presence of transition metals. wikipedia.org Certain metal ions can catalyze the σ-bond rearrangement of the cubane skeleton to its less strained isomer, cuneane. wikipedia.org This transformation is a key reaction in cubane chemistry and has been studied with various catalysts.
While silver catalysts are effective for isomerization, other transition metals commonly used in cross-coupling reactions, such as palladium and nickel, can promote decomposition of the cubane framework. princeton.edu These metals can facilitate strain-releasing valence bond isomerizations that lead to products like cuneane and cyclooctatetraene, which represents a decomposition of the desired cubane scaffold. princeton.edu Similarly, rhodium catalysts can induce a rearrangement of cubane to syn-tricyclooctadiene, which can further decompose thermally to cyclooctatetraene at relatively mild temperatures (50–60 °C). wikipedia.org This kinetic instability in the presence of certain metals poses a significant challenge for applying standard synthetic methodologies to cubane derivatives. princeton.edu
The regioselectivity of these metal-catalyzed rearrangements is highly dependent on the substitution pattern of the cubane precursor, a topic explored further in section 4.3.
| Catalyst | Substrate Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| AgTFA | 1-acid-4-methyl ester cubane | Toluene, 80 °C | 2,6-cuneane isomer | 70-75 | nih.gov |
| Ag(I) | 1,4-diester cubane | Toluene, 80 °C | 2,6-cuneane isomer | Good | nih.gov |
| Ag(I) | 1-methylester-4-hydroxymethyl cubane | Toluene, 80 °C | 1,3-cuneane isomer | 99 | nih.gov |
| Rh(I) complex | Unsubstituted cubane | - | syn-Tricyclooctadiene | - | wikipedia.org |
Radical Reactivity of the Cubane-Ketone System
The cubane framework can participate in radical reactions, providing a pathway for C-H functionalization. The generation of a cubyl radical is a key step in these transformations. ic.ac.uk A prevalent modern method involves the metallaphotoredox-mediated decarboxylation of cubane carboxylic acids, which are common synthetic precursors to cubane ketones. princeton.edu This approach allows for the formation of a tertiary C(sp³)-centered radical on the cubane cage under relatively mild conditions. princeton.edu
Once generated, the cubyl radical can undergo a variety of coupling reactions. For instance, copper-mediated radical cross-coupling has been successfully employed for the arylation, amination, and alkylation of the cubane core. princeton.educhemistryworld.com The tolerance of various functional groups, including ketones, esters, and aryl halides, in these reactions highlights the synthetic utility of this method. princeton.edu This indicates that the radical reactions can be chemoselective, targeting the cubyl radical intermediate without affecting other parts of the molecule.
However, traditional radical reactions, such as light-induced iodination, often suffer from a lack of control and tend to produce mixtures of mono- and polysubstituted products. ic.ac.uk This makes achieving selective and controlled substitution on the cubane frame a significant challenge with these methods. wikipedia.orgic.ac.uk The inherent stability of the cubane cage itself is noteworthy; while highly strained, it does not readily undergo fragmentation via radical pathways, which typically involve the cleavage of C-C bonds. Instead, substitution at the C-H bonds is the predominant outcome. wikipedia.org
Regioselectivity and Chemoselectivity in Cubane Ketone Reactions
Regioselectivity, the control of reaction site, is a critical consideration in the chemistry of substituted cubanes. wikipedia.org In metal-catalyzed rearrangements of asymmetrically substituted cubanes, the electronic nature of the substituents can dictate the isomerization pathway and determine the constitution of the resulting cuneane product. nih.gov For example, in the Ag(I)-catalyzed isomerization of 1,4-disubstituted cubanes, those bearing two electron-withdrawing groups (e.g., esters) show a high selectivity for the corresponding 2,6-disubstituted cuneanes. nih.gov Conversely, cubanes with substituents like hydroxymethyl or aryl groups tend to yield 1,3-disubstituted cuneanes. nih.gov This pronounced regioselectivity offers a valuable method for accessing specific, differentially substituted cuneane isomers. nih.gov
| Substituent 1 (at C1) | Substituent 2 (at C4) | Major Product Isomer | Reference |
|---|---|---|---|
| -COOH | -COOCH₃ | 2,6-cuneane | nih.gov |
| -COOCH₃ | -COOCH₃ | 2,6-cuneane | nih.gov |
| -COOCH₃ | -CH₂OH | 1,3-cuneane | nih.gov |
| -p-tolyl | -COOCH₃ | 1,3-cuneane | nih.gov |
Chemoselectivity involves the preferential reaction of one functional group over another. study.com In molecules like this compound, reactions can potentially target the ketone's carbonyl group or the C-H bonds of the cubane cage. Many modern synthetic protocols, such as copper-catalyzed aminations, have been developed to be highly chemoselective, functionalizing the cubane cage via radical intermediates while leaving a ketone moiety intact. princeton.edu On the other hand, classic carbonyl chemistry can be performed selectively on the ketone group. For example, the Baeyer-Villiger oxidation can convert cubyl ketones into the corresponding esters, targeting the carbonyl group without disrupting the cubane core. theeurekamoments.comwordpress.com Similarly, reduction of the ketone to an alcohol can be achieved with standard reducing agents, demonstrating chemoselectivity for the carbonyl functionality. smolecule.com
Kinetic and Thermodynamic Studies of Key Reactions
The reactivity of cubane ketones is fundamentally governed by the unique thermodynamics of the cubane cage. Cubane is characterized by an exceptionally high positive enthalpy of formation and immense strain energy, yet it exhibits remarkable kinetic stability. wikipedia.orgtheeurekamoments.com This stability is not due to a lack of thermodynamic driving force for reaction, but rather to the high activation barriers for its decomposition pathways. wikipedia.orgnih.gov
High-level theoretical calculations place the gas-phase enthalpy of formation of cubane at approximately 603.4 kJ/mol, with a strain energy of about 667.2 kJ/mol. nih.govresearchgate.net The carbon-hydrogen bond dissociation enthalpy (C-H BDE) is calculated to be 438.4 kJ/mol, which is comparable to strong C-H bonds in unstrained hydrocarbons and contributes to the cage's kinetic persistence. nih.govresearchgate.net
The kinetics of cubane's thermal decomposition have been studied experimentally. In the gas phase, cubane isomerizes to cyclooctatetraene. The unimolecular rate constant for this pyrolysis in the temperature range of 230–260 °C is described by the Arrhenius equation: log(k/s⁻¹) = (14.68 ± 0.44) − (43.1 ± 1.0 kcal mol⁻¹)/RT ln(10). nih.gov The activation energy of ~43.1 kcal/mol (or ~180 kJ/mol) represents a significant kinetic barrier that must be overcome for the cage to rupture, explaining cubane's stability at ordinary temperatures. nih.gov Computational studies have explored various decomposition pathways, with the initial step often being the concerted homolysis of two C-C bonds to produce syn-tricyclooctadiene. nih.govresearchgate.net These kinetic and thermodynamic properties are foundational to understanding the behavior of this compound, as any reaction must compete with these intrinsic stability and decomposition parameters.
| Property | Value | Units | Reference |
|---|---|---|---|
| Gas-Phase Enthalpy of Formation (ΔfH°gas) | 603.4 ± 4 | kJ/mol | nih.govresearchgate.net |
| Solid-Phase Enthalpy of Formation (ΔfH°solid) | 548.6 ± 4.5 | kJ/mol | nih.govresearchgate.net |
| Strain Energy | 667.2 | kJ/mol | nih.govresearchgate.net |
| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 | kJ/mol | nih.govresearchgate.net |
| Ionization Energy | 1435.1 ± 4 | kJ/mol | nih.govresearchgate.net |
1 Cuban 1 Yl Ethan 1 One As a Building Block and Scaffold in Advanced Chemical Research
Design and Synthesis of Multi-functionalized Cubane (B1203433) Architectures
The synthesis of functionalized cubanes is crucial for their application in various scientific fields, and 1-(Cuban-1-yl)ethan-1-one serves as a versatile precursor. The primary challenge in cubane chemistry is the controlled functionalization of its C-H bonds. researchgate.netwikipedia.org Synthetic strategies often begin with more accessible derivatives, such as cubane-1,4-dicarboxylic acid, which can be converted to a variety of building blocks. princeton.edupetrolpark.co.uk
The ketone group in this compound offers a reactive handle for numerous transformations, allowing for the introduction of diverse functional groups. For instance, ketones can be readily converted into amines, alcohols, alkenes, or serve as a point for carbon-carbon bond formation. These transformations are essential for creating libraries of cubane compounds for screening in drug discovery and for building larger, more complex molecular systems. While many functional groups like ketones, esters, and ethers are tolerated in modern cubane coupling reactions, the synthesis of specific substitution patterns remains a significant challenge, limiting the full exploration of these molecules. princeton.edudigitellinc.com
Recent advancements have focused on developing more efficient routes to various cubane isomers, including those that mimic ortho- and meta- substituted benzene (B151609) rings. princeton.edunih.gov These methods often involve multi-step sequences starting from known precursors. Although direct C-H functionalization of the cubane core is an active area of research, the use of pre-functionalized building blocks like acetylcubane provides a reliable and controllable method for generating structural diversity. The development of novel synthetic routes to previously inaccessible cubane derivatives is key to expanding their utility. uq.edu.au
Application in Supramolecular Chemistry and Framework Design
The rigid, three-dimensional structure of the cubane core makes it an excellent candidate for use as a "tecton," or building block, in supramolecular chemistry and crystal engineering. The precise geometry and defined substituent vectors of the cubane cage allow for the predictable assembly of large, ordered structures.
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. northwestern.eduhku.hk The design of HOFs relies on the use of molecules with specific shapes and hydrogen-bonding capabilities to guide the self-assembly process into a desired network. The ketone oxygen of this compound can act as a hydrogen bond acceptor, potentially directing the assembly of frameworks.
While the direct incorporation of this compound into HOFs is not yet widely documented in literature, the principles of HOF design suggest its potential. The rigidity of the cubane scaffold would prevent the framework from collapsing into a more densely packed structure, a common challenge in HOF design. beilstein-journals.org Theoretical models and computational chemistry are often used to predict the crystal structures and stability of such frameworks before their synthesis is attempted. researchgate.net The combination of the rigid cubane core with functional groups capable of forming strong, directional interactions like hydrogen bonds is a promising strategy for creating stable, porous materials. nih.gov The flexibility and stimulus-responsive behaviors of some HOFs, which can lead to changes in pore size and luminescence, are also areas of active investigation. nih.gov
The success of aromatic rings in drug design is partly due to their rigidity. nih.gov Cubane offers an even more rigid scaffold. Molecular dynamics simulations have shown that while benzene rings have some dihedral flexibility, the cubane ring system is significantly less flexible. nih.gov This rigidity is highly desirable in crystal engineering, where the goal is to create predictable and stable crystalline structures.
Cubane ketones, such as this compound, can be viewed as rigid building blocks with a directional hydrogen bond acceptor site. This allows for the design of supramolecular assemblies where the cubane units are held in specific orientations through intermolecular interactions. The predictable geometry of the cubane cage ensures that the resulting framework has a well-defined three-dimensional structure. This approach is fundamental to creating materials with tailored properties, such as specific pore sizes for gas storage or separation.
Fundamental Investigations into 3D Scaffolds for Enhanced Chemical Diversity
The interest in cubane as a scaffold in medicinal chemistry stems from the ongoing effort to "escape from flatland"—the tendency for drug molecules to be predominantly planar due to the prevalence of aromatic rings. youtube.com Increasing the three-dimensional character of molecules can lead to improved pharmacological properties. The cubane cage is an inherently 3D structure that can orient substituents in precise spatial arrangements, providing a unique platform for exploring chemical space. researchgate.netnih.gov
The cubane scaffold possesses distinct steric and electronic properties. Sterically, it is a bulky, globular group that can occupy specific regions of a protein's binding pocket. Its rigid structure ensures that the spatial arrangement of its substituents is fixed, which can be advantageous for optimizing interactions with a biological target. nih.gov
Electronically, the cubane core is a strained, saturated hydrocarbon. The C-C bonds have a high degree of s-character due to the 90° bond angles, which differs significantly from the sp³ hybridization in typical alkanes or the sp² hybridization in benzene. wikipedia.orgprinceton.edu This unique electronic structure influences the reactivity and properties of the molecule. nih.gov For example, the C-H bonds on the cubane cage are remarkably strong, contributing to its high kinetic stability and resistance to metabolic degradation. princeton.edunih.gov The introduction of an acetyl group modifies these properties; the electron-withdrawing nature of the carbonyl can influence the acidity of adjacent C-H protons and provide a site for nucleophilic attack. The interplay of steric bulk and electronic effects is a key consideration in the design of functional cubane-based molecules. mdpi.com
One of the most promising applications of the cubane scaffold is as a bioisostere for the benzene ring. uga.edutcichemicals.comtcichemicals.com A bioisostere is a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic properties.
Cubane is an excellent geometric mimic of benzene. princeton.edunih.govnih.gov The diagonal distance across the cubane cage is very similar to the diameter of a benzene ring, and the exit vectors for substituents are oriented almost identically. uga.edu This similarity allows cubane to replace a benzene ring in a drug candidate while maintaining the crucial spatial arrangement of functional groups needed for biological activity. uq.edu.au
The key advantage of this replacement is the shift from a flat, aromatic, sp²-hybridized system to a three-dimensional, saturated, sp³-hybridized one. This change can lead to significant improvements in a drug's properties:
Metabolic Stability : Benzene rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to toxicity or rapid clearance from the body. youtube.com The strong C-H bonds of the cubane core make it much more resistant to this type of degradation. nih.govresearchgate.net
Solubility : The planarity of benzene rings can promote π-stacking interactions, leading to poor solubility. youtube.com The 3D structure of cubane disrupts this planarity, which can improve solubility and, consequently, absorption in the gastrointestinal tract. nih.gov
Novelty : Replacing a common motif like benzene with a unique scaffold like cubane can create new intellectual property and lead to compounds with novel biological profiles.
Table 1: Comparison of Benzene and Cubane as Scaffolds
| Property | Benzene | Cubane | Reference |
|---|---|---|---|
| Hybridization | sp² | sp³ (strained) | nih.gov |
| Geometry | Planar, 2D | Cubic, 3D | youtube.com |
| Size (Diameter/Diagonal) | ~2.79 Å | ~2.72 Å | uga.edu |
| Metabolic Stability | Susceptible to oxidation | Highly stable | nih.govresearchgate.net |
| Solubility | Often low due to planarity | Generally improved | nih.govtcichemicals.com |
Studies have validated this bioisosteric relationship. For example, replacing the benzene ring in the local anesthetic benzocaine (B179285) with a cubane cage resulted in "cubocaine," which was at least as effective in animal models. youtube.com Similarly, a cubane-containing analog of the cystic fibrosis drug Lumacaftor showed improved solubility and metabolic stability compared to the parent drug. nih.gov These findings underscore the significant potential of cubane scaffolds in modern drug design. uq.edu.auresearchgate.net
Q & A
Q. What are the established synthetic routes for 1-(Cuban-1-yl)ethan-1-one, and what critical reaction parameters must be controlled to ensure yield and purity?
Answer: Synthesis typically involves Friedel-Crafts acylation of cubane derivatives using acetyl chloride and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Key parameters include maintaining low temperatures (-10°C to 0°C) to minimize cubane ring decomposition and strict moisture control. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is critical. Characterization should include [1H;13C] HSQC NMR to confirm regioselectivity and assess purity. For novel derivatives, elemental analysis (C, H, O ±0.4%) is mandatory .
Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?
Answer: Combine multiple techniques:
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to confirm >98% purity.
- NMR : Compare [1H] integrals for cubane protons (δ 4.5–5.5 ppm) and acetyl protons (δ 2.1–2.3 ppm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 172.1 [M+H]⁺) with ≤2 ppm error. Discrepancies between methods require recrystallization or preparative TLC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Cubane derivatives are thermally sensitive. Use blast shields and conduct reactions in fume hoods. Personal protective equipment (PPE) must include nitrile gloves and flame-resistant lab coats. Waste must be neutralized with 10% aqueous NaOH before disposal. Refer to SDS guidelines for emergency procedures (e.g., eye exposure: flush with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical (DFT) and experimental (XRD) bond angles in this compound structural analysis?
Answer: Discrepancies >3° suggest environmental effects. Perform hybrid QM/MM calculations (e.g., ONIOM) incorporating crystal packing forces. Validate with gas-phase DFT optimizations (B3LYP/6-311++G(d,p)) and compare Mulliken charges with NMR chemical shifts. Document basis sets and convergence criteria to ensure reproducibility .
Q. What strategies mitigate challenges in X-ray crystallographic refinement of this compound due to cubane ring strain?
Answer: In SHELXL:
Q. How should researchers design experiments to study the thermal stability of this compound under varying conditions?
Answer: Use differential scanning calorimetry (DSC) with heating rates of 5–10°C/min under N₂. Monitor decomposition onset temperatures and compare with thermogravimetric analysis (TGA). For kinetic studies, employ isothermal methods at 100–150°C and analyze using Arrhenius plots. Replicate experiments in triplicate to assess reproducibility .
Q. What methodological approaches are recommended for analyzing the compound’s reactivity toward nucleophiles in solution?
Answer: Conduct kinetic studies using stopped-flow UV-Vis spectroscopy (λ = 250–300 nm). Prepare nucleophile solutions (e.g., NH₃, CN⁻) in aprotic solvents (THF, DMF). Monitor acetyl group reactivity via [1H] NMR time-course experiments (δ 2.1 ppm decay). Use pseudo-first-order conditions with excess nucleophile to simplify rate calculations .
Q. How can researchers address inconsistent literature reports on synthetic yields for this compound?
Answer: Perform a systematic review of reaction variables:
- Catalyst loading (AlCl₃: 1.2–1.5 eq).
- Solvent polarity (CH₂Cl₂ vs. nitrobenzene).
- Reaction time (2–24 hours). Use meta-analysis tools (e.g., RevMan) to identify outliers and validate protocols via interlaboratory reproducibility trials .
Methodological Best Practices
Q. What computational methods are most reliable for predicting the electronic properties of this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts HOMO-LUMO gaps and electrostatic potential maps. For excited states, TD-DFT with CAM-B3LYP functional is recommended. Validate with UV-Vis spectroscopy (λmax ±5 nm tolerance) .
Q. How should researchers design a high-throughput crystallography pipeline for cubane derivatives?
Answer: Automate crystallization trials (96-well plates) with varied solvents (hexane, ether) and temperatures (4–25°C). Use SHELXC/D/E for rapid phase determination and OLEX2 for visualization. Prioritize crystals with Rint <5% and completeness >95%. Publish raw data in CIF format for public validation .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing discrepancies in cubane derivative reaction yields across studies?
Answer: Apply ANOVA to compare yield distributions under different conditions (p <0.05). Use Grubbs’ test to identify outliers. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize practical significance. Share raw datasets via repositories like Zenodo .
Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound?
Answer: Standardize NMR acquisition parameters (500 MHz, 256 scans, DMSO-d6). Provide pulse sequences (e.g., NOESY, HSQC) and processing details (window functions, baseline correction). Publish FID files alongside spectra. Cross-validate with independent labs using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
